Diglycidyl sulfide
Overview
Description
Diglycidyl sulfide is an organic compound that belongs to the class of epoxides. It is characterized by the presence of two glycidyl groups attached to a sulfur atom. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of epoxy resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglycidyl sulfide can be synthesized through the reaction of epichlorohydrin with sodium sulfide. The reaction typically occurs under basic conditions, where sodium hydroxide is used to facilitate the formation of the this compound. The general reaction scheme is as follows:
2 Epichlorohydrin+Sodium Sulfide→Diglycidyl Sulfide+Sodium Chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diglycidyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, diglycidyl sulfide is used as a cross-linking agent in the synthesis of polymers and resins. Its reactivity with various nucleophiles makes it a versatile compound for creating complex molecular structures.
Biology
In biological research, this compound is used to modify biomolecules. It can react with amino acids and proteins, allowing researchers to study protein interactions and functions.
Medicine
In medicine, this compound derivatives are explored for their potential use in drug delivery systems. The compound’s ability to form stable linkages with other molecules makes it suitable for creating targeted drug delivery vehicles.
Industry
Industrially, this compound is used in the production of high-performance epoxy resins. These resins are employed in coatings, adhesives, and composite materials due to their excellent mechanical and chemical properties.
Mechanism of Action
The mechanism of action of diglycidyl sulfide involves the opening of its epoxide rings. This can occur through nucleophilic attack, where a nucleophile attacks the carbon atom of the epoxide ring, leading to ring opening and formation of a new bond. This reactivity is the basis for its use in cross-linking and modification reactions.
Comparison with Similar Compounds
Similar Compounds
Diglycidyl ether: Similar in structure but contains an oxygen atom instead of sulfur.
Bisphenol A diglycidyl ether: A widely used epoxy resin precursor with two glycidyl groups attached to a bisphenol A backbone.
Diglycidyl thioether: Contains a sulfur atom but differs in the positioning of the glycidyl groups.
Uniqueness
Diglycidyl sulfide is unique due to the presence of sulfur, which imparts different chemical properties compared to oxygen-containing analogs. The sulfur atom can participate in additional types of reactions, such as forming sulfoxides and sulfones, which are not possible with oxygen analogs.
Properties
IUPAC Name |
2-(oxiran-2-ylmethylsulfanylmethyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUILQECWFZCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CSCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933718 | |
Record name | 2,2'-[Sulfanediylbis(methylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14974-71-1 | |
Record name | 2,2′-[Thiobis(methylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14974-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfide, bis(2,3-epoxypropyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[Sulfanediylbis(methylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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